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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor BMS-911172 with other

known inhibitors of the Numb-associated kinase (NAK) family, focusing on its specificity against

related kinases. The information is intended to assist researchers in selecting the most

appropriate chemical tools for their studies of AAK1 and related kinase biology.

Introduction to BMS-911172
BMS-911172 is a potent and brain-penetrant small molecule inhibitor of Adaptor-Associated

Kinase 1 (AAK1)[1][2]. Developed by Bristol-Myers Squibb, it has been investigated for its

potential therapeutic applications, particularly in the treatment of neuropathic pain[3]. AAK1 is a

serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a

fundamental process for internalizing cell surface receptors and other cargo[4].

Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its

potential as a therapeutic agent. Off-target effects can lead to confounding results in

experiments and potential toxicity in clinical applications. AAK1 belongs to the NAK family of

kinases, which also includes BIKE (BMP-2-inducible kinase), GAK (Cyclin G-associated

kinase), and STK16 (Serine/threonine-protein kinase 16). Due to the high degree of homology

in the ATP-binding sites of these kinases, many AAK1 inhibitors exhibit activity against other

NAK family members.
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While BMS-911172 is described as a "selective" AAK1 inhibitor with reported IC50 values of 12

nM and 35 nM[2], its detailed selectivity profile against the closely related BIKE and GAK

kinases is not readily available in the public domain. However, some sources suggest that

many AAK1 inhibitors are, in fact, dual AAK1/BIKE inhibitors.

For a comprehensive comparison, this guide includes publicly available data for other well-

characterized NAK family inhibitors: LP-935509 and SGC-AAK1-1.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of NAK Family Inhibitors

Compound AAK1 BIKE GAK Reference

BMS-911172 12 / 35 (IC50) Not Reported Not Reported

LP-935509
3.3 (IC50), 0.9

(Ki)
14 (IC50) 320 (IC50)

SGC-AAK1-1 9.1 (Ki) 17 (Ki) >10,000 (Ki)

Experimental Protocols
The determination of kinase inhibitor potency is typically performed using in vitro biochemical

assays. Below is a representative protocol for a common method, the LanthaScreen™ Eu

Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the

kinase's ATP-binding pocket.

Representative Kinase Inhibition Assay Protocol
(LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a test compound against AAK1 kinase.

Materials:

Recombinant AAK1 enzyme

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer
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Kinase Buffer

Test compound (e.g., BMS-911172) serially diluted in DMSO

384-well microplates

Procedure:

Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO.

Reaction Mixture Preparation: The kinase reaction mixture is prepared by combining the

AAK1 enzyme and the Eu-anti-Tag antibody in kinase buffer.

Assay Plate Setup:

4 µL of the serially diluted test compound is added to the wells of a 384-well plate.

8 µL of the kinase/antibody mixture is then added to each well.

Initiation of Binding Reaction: 4 µL of the Alexa Fluor™ 647-labeled kinase tracer is added to

all wells to initiate the binding reaction.

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding

reaction to reach equilibrium.

Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The emissions at

665 nm (tracer) and 615 nm (Europium) are measured.

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The

IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.
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Preparation

Assay Execution

Data Acquisition & Analysis

Prepare serial dilution of BMS-911172 in DMSO

Add 4 µL of diluted BMS-911172 to 384-well plate

Prepare AAK1 enzyme and Eu-antibody mixture in buffer

Add 8 µL of kinase/antibody mixture

Prepare Alexa Fluor™ 647-tracer solution

Add 4 µL of tracer solution to initiate binding

Incubate at room temperature for 60 minutes

Read plate on TR-FRET reader (615 nm & 665 nm)

Calculate TR-FRET ratio (665/615)

Determine IC50 from dose-response curve

Click to download full resolution via product page

Experimental workflow for determining kinase inhibition.
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Signaling Pathways Involving AAK1
AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the µ2

subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a critical step for the

recruitment of cargo and the assembly of clathrin-coated pits. Through its role in CME, AAK1

can influence various signaling pathways by modulating the internalization of cell surface

receptors. For instance, AAK1 has been shown to be involved in the regulation of the Wnt and

Notch signaling pathways.

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1 AP-2 Complex
(AP2M1 subunit)

 phosphorylates Clathrin recruits Clathrin-Mediated
Endocytosis

 drives Receptor Internalization
(e.g., Wnt, Notch pathways)BMS-911172  inhibits

Click to download full resolution via product page

Role of AAK1 in clathrin-mediated endocytosis.

Conclusion
BMS-911172 is a potent inhibitor of AAK1. While it is often referred to as a selective inhibitor,

the lack of publicly available data on its activity against the closely related kinases BIKE and

GAK makes a complete specificity assessment challenging. For research applications requiring

highly specific inhibition of AAK1 without confounding effects on BIKE, alternative probes such

as LP-935509, which shows a degree of selectivity for AAK1 over BIKE, or the use of

appropriate control experiments are recommended. The provided experimental protocol and

pathway diagrams offer a framework for designing and interpreting studies involving BMS-
911172 and other NAK family inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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